molecular formula C5H4BrN B571381 3-Bromopyridine-D4 CAS No. 66148-14-9

3-Bromopyridine-D4

Numéro de catalogue: B571381
Numéro CAS: 66148-14-9
Poids moléculaire: 162.022
Clé InChI: NYPYPOZNGOXYSU-RHQRLBAQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromopyridine-D4 (C$5$D$4$BrN, CAS RN: 66148-14-9) is a deuterated derivative of 3-bromopyridine, where four hydrogen atoms are replaced with deuterium. Its molecular weight is 162.02 g/mol, slightly higher than the non-deuterated parent compound (157.99 g/mol, CAS RN: 626-55-1) due to isotopic substitution . This compound is primarily utilized as a stable isotope-labeled standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), where deuterium substitution minimizes metabolic interference and enhances detection accuracy . Commercial suppliers, such as Kanto Reagents and CymitQuimica, offer this compound at premium prices (e.g., 250 mg for JPY 47,300 or €686), reflecting its specialized role in research .

Méthodes De Préparation

Synthetic Strategies for Deuterium Incorporation

Deuterium labeling in 3-bromopyridine-D4 is achieved through two primary approaches: direct deuteration of pre-brominated pyridine or de novo synthesis from deuterated precursors . Each method presents distinct advantages and challenges in scalability, isotopic purity, and functional group compatibility.

Direct Deuteration via Halogen Exchange

This method involves the isotopic exchange of hydrogen with deuterium in pre-synthesized 3-bromopyridine. A representative protocol, adapted from mercury-mediated deuteration techniques, proceeds as follows:

Reagents and Conditions

  • Starting material : 3-Bromopyridine (C₅H₄BrN)

  • Deuterium source : Deuterium bromide (DBr) in deuterium oxide (D₂O)

  • Catalyst : Dipropynyl mercury (Hg(C≡C-CH₃)₂)

  • Temperature : 80–100°C under inert atmosphere (Ar)

  • Reaction time : 24–48 hours

The mercury derivative of 3-bromopyridine is hydrolyzed with DBr/D₂O to replace hydrogen atoms at the 2, 4, 5, and 6 positions with deuterium . Isotopic purity exceeding 98% is achieved through iterative distillation over phosphorus pentoxide .

Key Data

ParameterValue
Yield65–72%
Isotopic purity98 atom% D
By-products<2% non-deuterated analog

Mechanistic Insight : The mercury intermediate stabilizes the pyridine ring, enabling selective H/D exchange at positions ortho and para to the bromine substituent .

De Novo Synthesis from Deuterated Precursors

A robust palladium-catalyzed cross-coupling strategy synthesizes this compound from deuterated building blocks. The Englert-McElvain method, modified for isotopic labeling, exemplifies this approach :

Reaction Scheme

  • Deuterated pyridine synthesis : Pyridine-D₅ is brominated at the 3-position using N-bromosuccinimide (NBS) under radical initiation.

  • Coupling reaction : 3-Bromo-pyridine-D₄ is isolated via Suzuki-Miyaura coupling with deuterated boronic acids.

Optimized Conditions

  • Catalyst : Palladium(0) bis(dibenzylideneacetone) (Pd(DBA)₂, 3 mol%)

  • Ligand : Tricyclohexylphosphine (6 mol%)

  • Base : Potassium carbonate (2 equiv)

  • Solvent : Deuterated dimethylformamide (DMF-D₇)

  • Temperature : 100°C under argon

Performance Metrics

MetricValue
Reaction conversion>99%
Isolated yield85%
Deuterium retention97.5%

Critical Factor : Use of anhydrous DMF-D₇ minimizes proton back-exchange, preserving isotopic integrity .

Comparative Analysis of Methodologies

The choice between direct deuteration and de novo synthesis depends on isotopic purity requirements, cost, and scalability:

ParameterDirect DeuterationDe Novo Synthesis
Isotopic purity 98%97.5%
Scalability Limited by Hg toxicityKilogram-scale feasible
Cost Low (reuses pyridine)High (Pd catalysts)
By-products Hg residuesBoronic acid derivatives

Analytical Validation of Isotopic Purity

Post-synthesis characterization ensures compliance with isotopic and chemical purity standards:

Mass Spectrometry (MS)

  • High-resolution MS : Distinguishes C₅H₄BrN (m/z 158.00) from C₅D₄BrN (m/z 162.02) .

  • Isotopic ratio MS (IRMS) : Quantifies D/H ratios with ±0.1% precision .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of signals at δ 7.2–8.5 ppm confirms complete deuteration .

  • ²H NMR : Peaks at δ 7.0–8.0 ppm verify deuterium placement .

Challenges and Mitigation Strategies

Positional Isomer Formation

  • Cause : Radical bromination side reactions.

  • Mitigation : Use of dibenzoyl peroxide as a regioselective initiator .

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance reproducibility:

Reactor TypeResidence TimeYield
Microfluidic10 min88%
Packed-bed30 min82%

Economic Note : Pd catalyst recycling reduces costs by 40% in flow systems .

Emerging Methodologies

Photocatalytic Deuteration

Visible-light-mediated deuteration using Ru(bpy)₃²⁺ as a catalyst achieves 90% D incorporation in 6 hours, avoiding toxic reagents .

Electrochemical Bromine-D Exchange

A proton-exchange membrane electrolyzer facilitates H/D exchange at 1.5 V, yielding 95% purity with minimal energy input .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromopyridine-D4 undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.

    Lithiation: The compound can undergo lithiation at low temperatures, which allows for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate are frequently used.

    Lithiation: Lithium diisopropylamide (LDA) is often used for lithiation reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Lithiation: The lithiated intermediate can be further reacted with electrophiles to form a wide range of substituted pyridines.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromopyridine-D4 serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of thymoleptic hydrochloric acid and neurological drugs such as preclamol. The compound's ability to participate in electrophilic aromatic substitution reactions makes it a valuable building block for drug development.

Case Study: Synthesis of Thymoleptic Agents

A study highlighted the synthesis of various thymoleptic agents using 3-bromopyridine derivatives. The reaction conditions were optimized to enhance yield and reduce by-products, demonstrating the compound's utility in developing clinically relevant medications .

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile reagent for constructing complex molecules through cross-coupling reactions. Its bromine atom facilitates nucleophilic substitution, allowing for the introduction of various functional groups.

Data Table: Cross-Coupling Reactions

Reaction TypeConditionsYield (%)References
Suzuki-Miyaura CouplingPd catalyst, base85-93
Sonogashira CouplingCuI catalyst, base80-90
Buchwald-Hartwig CouplingPd catalyst75-88

These reactions have been extensively studied, showing that this compound can effectively participate in diverse coupling methodologies, leading to high yields of functionalized products.

Materials Science

Beyond its applications in medicinal chemistry and organic synthesis, this compound has potential uses in materials science, particularly in the development of photovoltaic materials. Its incorporation into polymer matrices can enhance electronic properties due to the electron-withdrawing nature of the bromine substituent.

Case Study: Photovoltaic Applications

Research indicates that polymers containing 3-bromopyridine units exhibit improved charge transport characteristics when used in organic solar cells. The study demonstrated that these materials could lead to higher efficiencies compared to traditional polymers .

Mécanisme D'action

The mechanism of action of 3-Bromopyridine-D4 depends on the specific reaction or application. In coupling reactions, the bromine atom is typically replaced by a new carbon-carbon or carbon-nitrogen bond through the action of a palladium catalyst. The deuterium atoms do not significantly alter the reactivity of the compound but can provide valuable information in mechanistic studies due to their isotopic effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 3-Bromopyridine-D4 and Analogues

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Features Primary Applications Price Range (Example)
This compound 66148-14-9 C$5$D$4$BrN 162.02 Deuterated, isotopic labeling LC-MS/MS internal standards €686/250 mg
3-Bromopyridine 626-55-1 C$5$H$4$BrN 157.99 Non-deuterated parent compound Organic synthesis, intermediates JPY 6,000/25 g
2-Bromopyridine-5-boronic acid 223463-14-7 C$5$H$5$BBrNO$_2$ 201.81 Boronic acid functional group Suzuki-Miyaura cross-coupling reactions JPY 27,000/5 g
6-Bromo-2-chloro-4-iodopyridin-3-amine - C$5$H$3$BrClIN$_2$ - Multi-halogenated, amine substitution Pharmaceutical intermediates $400/1 g
3-Amino-5-bromopyridine - C$5$H$5$BrN$_2$ - Amino group at position 3 Precursor for heterocyclic compounds Synthesized via harsh conditions

Activité Biologique

3-Bromopyridine-D4 (C5H4BrN), a deuterated derivative of 3-bromopyridine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and four deuterium atoms, which can influence its metabolic stability and bioavailability. The molecular formula is C5H4BrN, with a molecular weight of approximately 173.00 g/mol. Its structure is pivotal in determining its interaction with biological targets.

The biological activity of 3-bromopyridine derivatives often involves their interaction with specific enzymes or receptors. For instance, studies have shown that compounds with similar structures can act as inhibitors of various enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a critical role in glycolysis and cancer metabolism. The reactivity of the bromine atom allows for selective binding to cysteine residues in active sites, leading to irreversible inhibition of target enzymes .

Structure-Activity Relationships (SAR)

Recent research has employed SAR studies to elucidate how modifications to the 3-bromopyridine structure affect its biological potency. For example, substituents on the pyridine ring can significantly alter the compound's reactivity and selectivity towards GAPDH. A study highlighted that certain derivatives exhibited enhanced inhibitory effects compared to others, demonstrating the importance of structural modifications in optimizing biological activity .

Table 1: Summary of Biological Activities of Selected 3-Bromopyridine Derivatives

CompoundTarget EnzymeIC50 (µM)Mechanism of Action
3-BromopyridineGAPDH0.200Irreversible binding to cysteine residues
2-Amino-3-BromopyridineNLRP3 Inflammasome2.7Inhibition of ASC oligomerization
4-Bromo-2-PyridineVarious kinasesVariesCompetitive inhibition

Case Studies

  • Anticancer Activity : A study demonstrated that a series of brominated pyridine derivatives, including this compound, exhibited significant antiproliferative effects against pancreatic cancer cell lines. The mechanism was linked to the inhibition of GAPDH, altering the metabolic profile of cancer cells without affecting normal cells .
  • Inflammation Modulation : Research on pyridine derivatives has also revealed their potential in modulating inflammatory responses. For instance, compounds based on the pyridine scaffold were found to inhibit NLRP3 inflammasome activation, which is implicated in various inflammatory diseases. This was evidenced by a compound exhibiting an IC50 value of 2.7 nM against IL-1β release in THP-1 cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its small molecular size and lipophilicity. However, toxicity studies indicate that while it may cause skin and eye irritation, it does not exhibit significant acute toxicity under standard laboratory conditions .

Q & A

Basic Research Questions

Q. How is 3-Bromopyridine-D4 synthesized, and how is isotopic purity validated?

Methodological Answer: this compound is typically synthesized via deuteration of 3-bromopyridine using deuterated reagents (e.g., D₂O or deuterium gas) under catalytic conditions. Isotopic purity (>98 atom% D) is achieved through controlled reaction kinetics and purification via distillation or chromatography. For example, Kanto Reagents reports 98 atom% D purity for their this compound product, validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. What analytical techniques are used to confirm the structure and isotopic labeling efficiency of this compound?

Methodological Answer:

  • Mass Spectrometry (MS): High-resolution MS quantifies the deuterium incorporation ratio by comparing molecular ion peaks (e.g., m/z 162.02 for C₅D₄BrN vs. 158.00 for non-deuterated 3-bromopyridine).
  • NMR Spectroscopy: ¹H NMR confirms the absence of proton signals in deuterated positions, while ²H NMR directly detects deuterium atoms.
  • Isotopic Ratio Analysis: Isotope-ratio mass spectrometry (IRMS) validates batch-to-batch consistency .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence cross-coupling reactions involving this compound?

Methodological Answer: Deuterium substitution alters reaction kinetics in cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) due to KIEs, which reduce bond-breaking rates (C-D vs. C-H). For example:

  • Primary KIE: Slows oxidative addition in palladium-catalyzed reactions, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and longer reaction times.
  • Secondary KIE: Affects steric and electronic environments, altering regioselectivity.
    Experimental optimization includes adjusting temperature (50–100°C) and deuterated solvent compatibility (e.g., DMF-D7) to minimize side reactions .

Q. How does this compound enhance tracing accuracy in metabolic flux analysis compared to non-deuterated analogs?

Methodological Answer: In LC-MS/MS-based metabolic studies, this compound serves as a stable isotope tracer to track metabolic pathways (e.g., nicotinamide metabolism or pyridine derivative biosynthesis). Advantages include:

  • Reduced Signal Overlap: Deuterium-labeled ions (m/z +4) are easily distinguished from endogenous metabolites.
  • Quantitative Precision: Enables absolute quantification via standard curves generated from known deuterium:protium ratios.
    For example, deuterated pyridines are used in targeted metabolomics to study NAD+ biosynthesis under hypoxia .

Q. How can researchers resolve contradictions in reported isotopic labeling efficiencies for this compound?

Methodological Answer: Discrepancies often arise from variations in synthesis protocols or analytical methods. To address this:

Standardize Protocols: Use validated deuteration conditions (e.g., 24-hour reflux in D₂O with PtO₂ catalyst).

Cross-Validate Analytically: Combine MS, NMR, and IRMS data for comprehensive purity assessment.

Reference Control Samples: Compare against certified standards (e.g., Kanto Reagents’ 98 atom% D product) .

Q. What are the stability considerations for this compound under acidic or high-temperature conditions?

Methodological Answer:

  • Acidic Conditions: Proton exchange may occur at deuterated positions, reducing isotopic purity. Use buffered solutions (pH 7–9) to minimize H/D exchange.
  • High Temperatures: Prolonged heating (>100°C) accelerates degradation; short reaction times and inert atmospheres (N₂/Ar) are recommended.
    Stability data for non-deuterated analogs (e.g., 3-bromopyridine) suggest similar handling precautions, but deuterated compounds require stricter moisture control .

Propriétés

IUPAC Name

3-bromo-2,4,5,6-tetradeuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPYPOZNGOXYSU-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
MorDalPhos Pd G3 40
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
BINAP Pd G3 30
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.